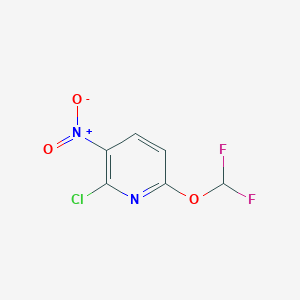![molecular formula C13H15NO3 B13518009 benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)
benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate group, and a prop-2-yn-1-yloxyethyl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(prop-2-yn-1-yloxy)ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by column chromatography or recrystallization.
Chemical Reactions Analysis
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the prop-2-yn-1-yloxy group is replaced by other nucleophiles.
Click Chemistry: The propargyl group in the compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions, forming triazoles.
Scientific Research Applications
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound is used in bioconjugation reactions, where it helps in linking biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate involves its ability to act as a photosensitizer. Upon exposure to visible light, it can generate singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These reactive oxygen species play a crucial role in the compound’s chemical reactions and biological activities .
Comparison with Similar Compounds
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate can be compared with similar compounds such as:
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: This compound also contains a propargyl group and a carbamate group but differs in the substituent on the nitrogen atom.
Benzyl N-(prop-2-yn-1-yl)carbamate: This compound has a similar structure but lacks the ethoxy group, making it less versatile in certain reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl N-(2-prop-2-ynoxyethyl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-2-9-16-10-8-14-13(15)17-11-12-6-4-3-5-7-12/h1,3-7H,8-11H2,(H,14,15) |
InChI Key |
SGGFTFZWTYQDPA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


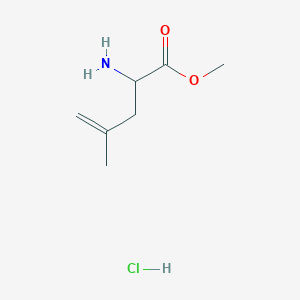
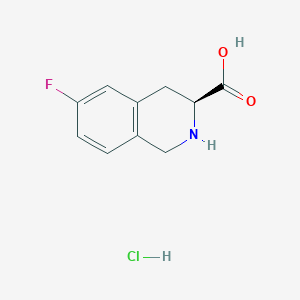
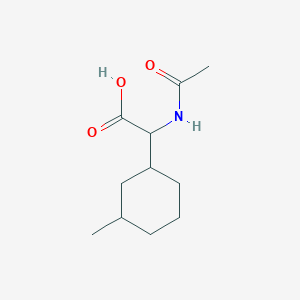
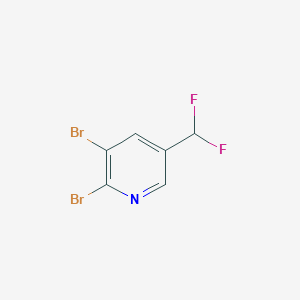
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)
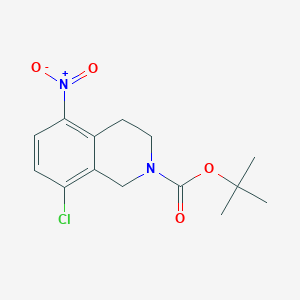
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)
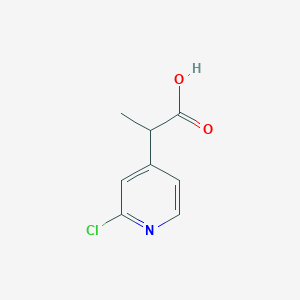

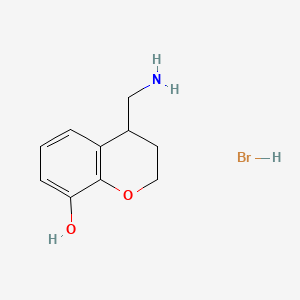
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)


